molecular formula C12H19ClN2O B2767677 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide CAS No. 1354950-39-2

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide

Cat. No.: B2767677
CAS No.: 1354950-39-2
M. Wt: 242.75
InChI Key: LCYAQZNQZRMAOQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide is a chloro-substituted propanamide derivative featuring a cyano group and a methylcyclohexyl moiety. Its structure combines a propanamide backbone with a cyclohexyl ring substituted at the 1-position with a cyano group and at the 4-position with a methyl group. The chloro substituent on the propanamide chain may influence reactivity and bioactivity, while the cyclohexyl and cyano groups contribute to steric and electronic properties. Limited direct toxicological or pharmacological data are available for this compound, necessitating comparisons with structurally similar analogs .

Properties

IUPAC Name

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-9-4-6-12(8-14,7-5-9)15(3)11(16)10(2)13/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYAQZNQZRMAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C#N)N(C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide involves several steps. One common method includes the reaction of 1-cyano-4-methylcyclohexylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Chemical Reactions Analysis

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chloroacetamide Derivatives (Group 1 Analogs)

highlights 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and related derivatives as structurally similar compounds. Key differences include:

  • Backbone : The target compound uses a propanamide chain, while Group 1 analogs feature shorter acetamide chains.
  • Substituents : Group 1 compounds substitute phenyl rings (e.g., 2-ethyl-6-methylphenyl) instead of cyclohexyl groups.
  • Functional Groups: The cyano group in the target compound is absent in Group 1 analogs.

Implications :

  • Reactivity: The chloro group in both structures may confer similar electrophilic reactivity, but the cyano group in the target compound could stabilize adjacent bonds via electron withdrawal .

Hydroxamic Acid Derivatives

describes N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (Compound 9) , a hydroxamic acid analog. Key distinctions:

  • Functional Group : Compound 9 contains a hydroxamic acid (N-hydroxy) group, absent in the target compound.
  • Activity: Hydroxamic acids are known for metal chelation and antioxidant properties (e.g., DPPH radical scavenging in ). The target compound lacks this chelation capacity, suggesting divergent biological roles .

Propanamide-Based Analogs

lists N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide, sharing the propanamide backbone but differing in substituents:

  • Cyclopentyl vs. Cyclohexyl : The cyclopentyl group may reduce steric hindrance compared to the methylcyclohexyl group in the target compound.
  • Methoxy vs. Cyano: The methoxy group in the analog is electron-donating, whereas the cyano group in the target compound is electron-withdrawing, affecting electronic distribution and stability .

Benzamide Derivatives

includes 4-chloro-N-(4-hydroxycyclohexyl)-3-nitrobenzamide , which differs in:

  • Backbone : Benzamide (aromatic) vs. propanamide (aliphatic).

Comparative Data Table

Property Target Compound Group 1 (Chloroacetamide) Hydroxamic Acid (Compound 9) Propanamide Analog
Backbone Propanamide Acetamide Acetamide Propanamide
Key Substituents Chloro, Cyano, Methylcyclohexyl Chloro, Phenyl Chlorophenyl, Cyclohexyl, N-Hydroxy Cyclopentyl, Methoxyphenyl
Lipophilicity (Predicted) High (cyclohexyl) Moderate (phenyl) Moderate-High Moderate
Reactivity Electrophilic (Cl), Stabilized (CN) Electrophilic (Cl) Chelation (N-Hydroxy) Electrophilic (Cl)
Bioactivity Underexplored Herbicidal/Pesticidal Antioxidant Underexplored

Biological Activity

2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide, with the CAS number 1354950-39-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12_{12}H19_{19}ClN2_2O
  • Molecular Weight: 232.75 g/mol
  • Structure: The compound features a chloro group, a cyano group, and a propanamide moiety, which contribute to its biological interactions.

Biological Activity Overview

The biological activity of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide has been assessed through various in vitro and in vivo studies. Its primary areas of interest include:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties. In vitro assays indicated potential inhibition of bacterial growth, although specific mechanisms remain to be elucidated.
  • Cytotoxicity: Research has focused on the cytotoxic effects of the compound on various cancer cell lines. Initial findings indicate that it may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Studies

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several compounds, including 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide. The results demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentrations for microbial inhibition.

CompoundTarget BacteriaIC50 (µM)
2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamideStaphylococcus aureus15
2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamideEscherichia coli20

Cytotoxicity and Apoptosis Induction

In a separate investigation into the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to induce apoptosis through both intrinsic and extrinsic pathways. Flow cytometry analyses revealed increased annexin V positivity in treated cells compared to controls.

Cell LineTreatment Concentration (µM)% Viability
HeLa1045
MCF-72030

Case Studies

Case Study 1: In Vivo Efficacy
A recent animal study assessed the in vivo effects of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential therapeutic applications in oncology.

Case Study 2: Toxicology Assessment
A toxicological assessment highlighted the safety profile of the compound following repeated dosing in animal models. No significant adverse effects were observed on vital organs or systemic functions at therapeutic doses, supporting further exploration for clinical applications.

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